molecular formula C7H7N3O B3392907 2,6-Diaminobenzoxazole CAS No. 1503293-58-0

2,6-Diaminobenzoxazole

Cat. No.: B3392907
CAS No.: 1503293-58-0
M. Wt: 149.15 g/mol
InChI Key: JSRAWXKBIKSXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diaminobenzoxazole is an organic compound with the molecular formula C7H7N3O. It is a derivative of benzoxazole, characterized by the presence of two amino groups at the 2 and 6 positions on the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diaminobenzoxazole can be synthesized through several methods. One common approach involves the cyclization of 2,6-diaminophenol with formic acid or formamide under high-temperature conditions. Another method includes the reaction of 2,6-dichlorobenzoxazole with ammonia or an amine in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include elevated temperatures and pressures, along with the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diaminobenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted benzoxazoles, quinone derivatives, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Diaminobenzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-diaminobenzoxazole and its derivatives often involves the inhibition of specific enzymes or signaling pathways. For instance, some derivatives have been shown to inhibit the IL-6/STAT3 signaling pathway, which is crucial in inflammatory responses and cancer progression. The compound interacts with molecular targets such as cytokines and transcription factors, leading to the modulation of gene expression and cellular responses .

Comparison with Similar Compounds

Uniqueness: 2,6-Diaminobenzoxazole is unique due to the presence of two amino groups, which significantly enhances its reactivity and potential for functionalization. This dual functionality allows for the synthesis of a broader range of derivatives with diverse biological and chemical properties .

Properties

IUPAC Name

1,3-benzoxazole-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,8H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRAWXKBIKSXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diaminobenzoxazole
Reactant of Route 2
Reactant of Route 2
2,6-Diaminobenzoxazole
Reactant of Route 3
Reactant of Route 3
2,6-Diaminobenzoxazole
Reactant of Route 4
Reactant of Route 4
2,6-Diaminobenzoxazole
Reactant of Route 5
2,6-Diaminobenzoxazole
Reactant of Route 6
2,6-Diaminobenzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.